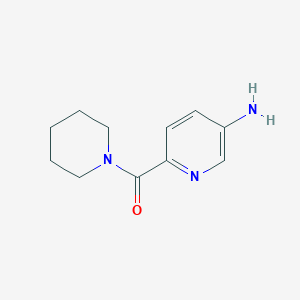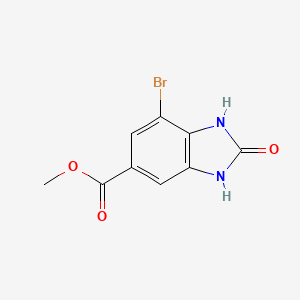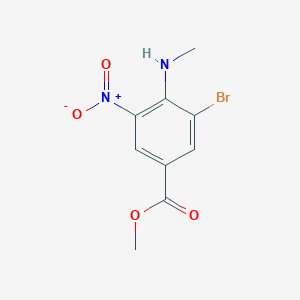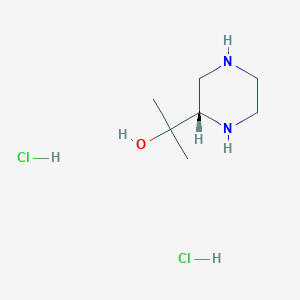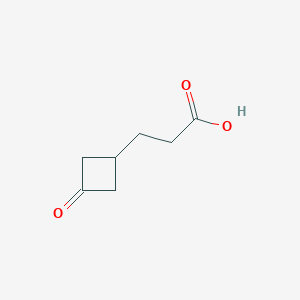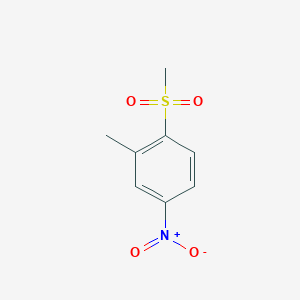![molecular formula C8H6F2N2O2S B1428841 3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 1339640-88-8](/img/structure/B1428841.png)
3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
描述
3-(Difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a chemical compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound consists of a thieno[2,3-c]pyrazole core with a difluoromethyl group and a carboxylic acid functional group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
作用机制
Target of Action
The primary target of 3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiration chain, also known as complex II . It plays a crucial role in energy production within cells.
Mode of Action
This compound acts by inhibiting the activity of succinate dehydrogenase . The inhibition of SDH disrupts the normal flow of electrons within the mitochondrial respiration chain, leading to a decrease in ATP production. This energy deficit can lead to cell death, particularly in organisms that are heavily reliant on aerobic respiration.
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC) . These are key biochemical pathways involved in energy production within cells. Disruption of these pathways leads to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source.
Result of Action
The primary result of the action of this compound is the inhibition of succinate dehydrogenase, leading to a disruption in energy production within cells . This can lead to cell death, particularly in organisms that are heavily reliant on aerobic respiration. As such, this compound is used commercially as an intermediate to seven fungicides .
生化分析
Biochemical Properties
It is known that the compound is used commercially as an intermediate to fungicides that inhibit succinate dehydrogenase (SDHI) . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this pathway.
Cellular Effects
Given its role as an intermediate in the synthesis of SDHI fungicides , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be used in the synthesis of fungicides that inhibit succinate dehydrogenase (SDHI) . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its role as an intermediate in the synthesis of SDHI fungicides , it may interact with enzymes or cofactors involved in this pathway.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-c]pyrazole Core: The synthesis begins with the construction of the thieno[2,3-c]pyrazole core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a thienyl hydrazine derivative and a carbonyl compound.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents, such as difluoromethyl iodide or difluoromethyl sulfone, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(Difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound or reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
3-(Difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as an important intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the production of agrochemicals, such as fungicides and herbicides, due to its unique chemical properties.
相似化合物的比较
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar core structure but differs in the position of the carboxylic acid group.
3-(Difluoromethyl)-1-methyl-1H-thieno[2,3-d]pyrazole-5-carboxylic acid: This compound has a different arrangement of the thieno and pyrazole rings.
3-(Difluoromethyl)-1-methyl-1H-thieno[3,2-c]pyrazole-5-carboxylic acid: This compound has a different connectivity of the thieno and pyrazole rings.
Uniqueness
3-(Difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to its specific arrangement of the thieno and pyrazole rings, as well as the presence of the difluoromethyl group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
属性
IUPAC Name |
3-(difluoromethyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O2S/c1-12-7-3(5(11-12)6(9)10)2-4(15-7)8(13)14/h2,6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJKZRUOCIQZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)O)C(=N1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339640-88-8 | |
| Record name | 3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B1428758.png)
![2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine](/img/structure/B1428759.png)
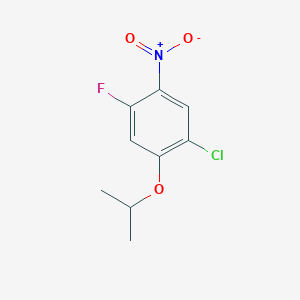
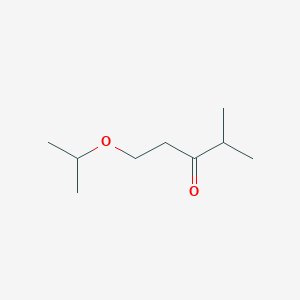
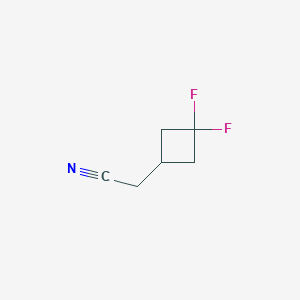
![Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate](/img/structure/B1428764.png)
![3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1428766.png)

